molecular formula C8H5NO2 B097010 5-Ethynylpicolinic acid CAS No. 17880-57-8

5-Ethynylpicolinic acid

Cat. No.: B097010
CAS No.: 17880-57-8
M. Wt: 147.13 g/mol
InChI Key: ZCSPZVBBZKXFHF-UHFFFAOYSA-N
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Description

5-Ethynylpicolinic acid is an organic compound with the molecular formula C8H5NO2 It is a derivative of picolinic acid, characterized by the presence of an ethynyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylpicolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid.

    Bromination: Picolinic acid is brominated to form 5-bromopicolinic acid.

    Sonogashira Coupling: The brominated product undergoes a Sonogashira coupling reaction with acetylene to introduce the ethynyl group, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Ethynylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Ethynylpicolinic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: The parent compound, lacking the ethynyl group.

    2-Ethynylpyridine: Similar structure but with the ethynyl group at the second position.

    5-Bromopicolinic acid: An intermediate in the synthesis of 5-Ethynylpicolinic acid.

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity

Biological Activity

5-Ethynylpicolinic acid (5-EPA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an analog of picolinic acid, characterized by the presence of an ethynyl group at the 5-position of the pyridine ring. This modification enhances its biological activity compared to its parent compound.

Biological Activity Overview

1. Antiviral Activity

Recent studies have demonstrated that 5-EPA exhibits broad-spectrum antiviral properties. It has been shown to inhibit various enveloped viruses, including:

  • Influenza A Virus (IAV) : In vitro studies revealed that 5-EPA significantly reduces viral load in infected cells, with a reported IC50 value indicating effective inhibition at non-toxic concentrations .
  • SARS-CoV-2 : Research indicates that 5-EPA can reduce viral RNA levels by approximately 99% in human cell lines, showcasing its potential as a therapeutic agent against COVID-19 variants .

2. Immunomodulatory Effects

5-EPA has been observed to modulate immune responses. It enhances macrophage activation and increases the production of pro-inflammatory cytokines, which may play a role in combating infections and tumors .

The mechanisms through which 5-EPA exerts its biological effects include:

  • Metal Ion Chelation : Similar to picolinic acid, 5-EPA is believed to chelate essential metal ions such as zinc and iron, which are crucial for microbial growth and viral replication .
  • Induction of Apoptosis : The compound promotes apoptosis in infected cells, thereby reducing viral load and enhancing immune clearance .

Case Studies

Case Study 1: Antiviral Efficacy Against Influenza A Virus

In a controlled study using BALB/c mice infected with IAV, treatment with 20 mg/kg of 5-EPA showed significant protective effects. Mice treated prophylactically exhibited reduced weight loss and improved survival rates compared to untreated controls. Histopathological analysis indicated less lung damage in treated animals .

Case Study 2: Broad-Spectrum Antiviral Activity

A study tested the efficacy of 5-EPA against multiple viruses in vitro, including Zika virus and Dengue virus. Results showed an approximate 90% reduction in infectious virus load at non-toxic doses, reinforcing its potential as a broad-spectrum antiviral agent .

Table 1: Summary of Biological Activities of this compound

Biological ActivityTarget Virus/EffectConcentrationReference
AntiviralInfluenza A VirusIC50 = 60 µM
AntiviralSARS-CoV-2Non-toxic dose (2 mM)
ImmunomodulatoryMacrophage Activation1–4 mM
AntimicrobialMycobacterium avium complex2500–20000 µM

Properties

IUPAC Name

5-ethynylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPZVBBZKXFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340924
Record name 5-ethynylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17880-57-8
Record name 5-ethynylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynylpyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-((triethylsilyl)ethynyl)picolinate (1.68 g, 6.05 mmol) in THF (12.11 ml) was added TBAF, 1.0M in THF (6.68 ml, 6.68 mmol, Sigma Aldrich). The reaction was allowed to stir for 6 hours at RT. The reaction was concentrated. The crude product was adsorbed onto a plug of silica gel and chromatographed through silica gel column eluting with a gradient of 10% to 100% EtOAc in hexane followed by 1% AcOH in EtOAc, to afford 5-ethynylpicolinic acid (0.05 g, 0.37 mmol, 6.10% yield).
Name
methyl 5-((triethylsilyl)ethynyl)picolinate
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.11 mL
Type
solvent
Reaction Step One
Name
Quantity
6.68 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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